molecular formula C9H12OS B3146215 (4-Methoxybenzyl)(methyl)sulfane CAS No. 5925-86-0

(4-Methoxybenzyl)(methyl)sulfane

Cat. No.: B3146215
CAS No.: 5925-86-0
M. Wt: 168.26 g/mol
InChI Key: QWMJSUWQNHKGPA-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(methyl)sulfane: is an organic compound with the molecular formula C₉H₁₂OS. It is also known by other names such as 4-methoxybenzyl methyl sulfide and p-methylthiomethylanisole . This compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a methyl sulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(methyl)sulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(methyl)sulfane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt cellular processes and contribute to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Methoxybenzyl)(methyl)sulfane is unique due to the presence of both a methoxy group and a methyl sulfide group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl sulfide group can participate in various chemical reactions .

Biological Activity

(4-Methoxybenzyl)(methyl)sulfane, an organosulfur compound, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H13OS
  • Molecular Weight : 183.28 g/mol

The compound features a methoxy group attached to a benzyl ring, which enhances its solubility and potential bioactivity through electronic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported that various sulfur-containing compounds, including this sulfane, demonstrate efficacy against a range of bacterial strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a recent investigation highlighted its ability to induce apoptosis in cancer cells through the activation of the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress.

  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in human breast cancer cell lines, with IC50 values reported around 25 µM.

3. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. The compound has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments.

  • Research Findings : A study utilizing DPPH radical scavenging assays indicated that this compound exhibited an IC50 value of approximately 30 µM, demonstrating its potential as a natural antioxidant.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death in microbial organisms.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells is facilitated through the modulation of key signaling molecules involved in cell survival.
  • Free Radical Scavenging : The presence of sulfur atoms allows for effective interaction with reactive oxygen species, mitigating oxidative damage.

Properties

IUPAC Name

1-methoxy-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJSUWQNHKGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281446
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-86-0
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5925-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-[(methylthio)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLTHIOMETHYL)ANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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